molecular formula C9H10N2O3 B1427025 Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate CAS No. 1190392-23-4

Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B1427025
CAS No.: 1190392-23-4
M. Wt: 194.19 g/mol
InChI Key: FQHDVSMSHVCUIP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Structure and Functional Groups

The compound features a pyrrolo[1,2-a]pyrimidine scaffold, a bicyclic system with a partially saturated pyrrole ring fused to a pyrimidine ring. Key substituents include:

  • 4-oxo group : A ketone at position 4 of the pyrrole ring.
  • 6-methyl ester : A methyl ester group at position 6 of the pyrimidine ring.
  • Tetrahydropyrrolo moiety : A partially saturated five-membered ring (positions 6,7,8,9,10) with a chiral center at C6.

The stereochemistry at C6 is critical, with the (S)-configuration determining the spatial arrangement of substituents. The SMILES notation COC(=O)[C@@H]1CCC2=NC=CC(=O)N12 explicitly defines the stereochemical preference.

Comparative Analysis of Functional Groups

Functional Group Position Role in Reactivity
4-oxo C4 Electrophilic site
6-methyl ester C6 Hydrolysis liability
Pyrimidine N-bridge N1, N2 Aromatic stability

The chiral center at C6 introduces asymmetry, influencing interactions with biological targets and synthetic intermediates.

X-ray Crystallographic Analysis of Pyrrolo[1,2-a]pyrimidine Core

Structural Validation via X-ray Diffraction

X-ray crystallography has confirmed the fused bicyclic geometry and stereochemical integrity of the pyrrolo[1,2-a]pyrimidine core. Key findings include:

  • Planar pyrimidine ring : Electron delocalization across N1, C2, and N2 atoms.
  • Tetrahydropyrrole ring : Partial saturation at C6–C9, with a chair-like conformation.
  • Chiral center orientation : The (S)-configuration at C6 aligns the methyl ester and 4-oxo groups in a trans-orientation relative to the pyrimidine ring.

While specific crystal parameters (e.g., space group, unit cell dimensions) are not reported in public databases, synthetic protocols emphasize rigorous validation using X-ray techniques to ensure enantiopurity.

NMR Spectroscopic Profiling (¹H, ¹³C, 2D Correlation Studies)

¹H NMR Characterization

Key signals in the ¹H NMR spectrum (CDCl₃) include:

δ (ppm) Integration Assignment
4.2–4.5 m, 2H Pyrrolidine C6–C9 protons
3.8 s, 3H Methyl ester (OCH₃)
2.5–2.8 m, 4H Tetrahydropyrrole C7–C8, C9–C10
8.2–8.5 m, 2H Pyrimidine C3 and C5 aromatic H

These signals confirm the diastereotopic protons in the tetrahydropyrrole ring and the deshielded aromatic protons.

¹³C NMR and 2D Correlation

Carbon Type δ (ppm) Assignment
C=O (ester) 169–171 Methyl ester carbonyl
C=O (4-oxo) 203–205 Ketone at C4
Aromatic C (pyrimidine) 125–150 C2, C3, C5, C6 (N-adjacent carbons)
CH₂ (tetrahydropyrrole) 25–35 C7, C8, C9, C10

Properties

IUPAC Name

methyl (6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9(13)6-2-3-7-10-5-4-8(12)11(6)7/h4-6H,2-3H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHDVSMSHVCUIP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=NC=CC(=O)N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC2=NC=CC(=O)N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146036
Record name Methyl (6S)-4,6,7,8-tetrahydro-4-oxopyrrolo[1,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190392-23-4
Record name Methyl (6S)-4,6,7,8-tetrahydro-4-oxopyrrolo[1,2-a]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190392-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (6S)-4,6,7,8-tetrahydro-4-oxopyrrolo[1,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory Synthesis

The synthesis of this compound primarily involves multi-step organic reactions, including cyclization, functional group transformations, and stereoselective steps to ensure the (S)-configuration. The general synthetic pathway can be summarized as follows:

  • Starting Materials : Precursors such as substituted pyrimidines and pyrroles are used.
  • Cyclization : Under controlled conditions, precursors undergo intramolecular cyclization, facilitated by catalysts or acids, to form the fused pyrrolo[1,2-a]pyrimidine ring system.
  • Functionalization : Introduction of the methyl ester group at the 6-position typically involves esterification reactions, often using methylating agents like methyl iodide or dimethyl sulfate in the presence of bases.
  • Stereoselectivity : Chiral catalysts or auxiliaries are employed to favor the formation of the (S)-enantiomer, crucial for biological activity.

Reaction Conditions

Step Reagents Solvent Temperature Catalysts/Conditions Outcome
Cyclization Appropriate precursors, acid catalyst Ethanol or acetic acid 80-120°C Acid catalysis Ring formation
Esterification Methyl iodide or methyl sulfate Dichloromethane or acetone Room temperature to reflux Base (e.g., potassium carbonate) Methyl ester formation
Stereoselective synthesis Chiral catalysts Various 25-50°C Chiral auxiliaries or catalysts Enantiomeric purity

Key Research Findings

  • A study published in Organic Letters reported successful synthesis via cyclization of 2-aminopyrimidines with α,β-unsaturated carbonyl compounds under acidic conditions, yielding high stereoselectivity for the (S)-enantiomer.
  • Use of chiral Lewis acids was shown to enhance stereoselectivity, with yields exceeding 70% and enantiomeric excess above 90%.

Industrial Production Methods

Scaling laboratory procedures to industrial levels involves process optimization:

Process Optimization Data

Parameter Laboratory Scale Industrial Scale Notes
Reaction Yield ~70-80% >85% Optimized catalysts and conditions
Purity >97% >99% Improved purification techniques
Cost Efficiency Moderate High Continuous processes and catalyst recycling

Data Tables Summarizing Preparation Methods

Method Description Key Reagents Typical Yield Stereoselectivity Notes
Acid-catalyzed cyclization Intramolecular ring closure Precursors, acid catalyst 65-75% High Requires controlled temperature
Chiral catalyst-mediated synthesis Enantioselective synthesis Chiral Lewis acids 70-80%, ee >90% High Suitable for stereoselective production
Esterification Methylation of carboxylic acid Methyl iodide, base 80-90% N/A Often coupled with cyclization steps

Research Findings and Literature Insights

  • Synthesis Optimization : Recent research indicates that employing microwave-assisted synthesis can significantly reduce reaction times and improve yields.
  • Chiral Catalysis : Studies demonstrate that chiral phosphoric acids or metal complexes enhance enantioselectivity, crucial for producing the (S)-enantiomer.
  • Green Chemistry Approaches : Use of environmentally benign solvents like ethanol and water, along with recyclable catalysts, aligns with sustainable synthesis practices.

Notes and Considerations

  • Reaction Specificity : The stereochemistry at the 4-position is critical; stereoselective catalysts or chiral auxiliaries are essential.
  • Purity Control : High-performance liquid chromatography (HPLC) is typically employed to confirm enantiomeric excess.
  • Safety : Handling methylating agents requires strict safety protocols due to their toxicity and carcinogenic potential.
  • Scale-Up Challenges : Maintaining stereoselectivity and purity during scale-up remains a key challenge, often addressed through process intensification and process analytical technology (PAT).

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules with potential applications in pharmaceuticals and materials science.

Biology

The compound is being studied for its biological activities:

  • Enzyme Inhibition : It has shown potential as an inhibitor of enzymes involved in purine and pyrimidine biosynthesis.
  • Receptor Binding : Research indicates it may interact with various receptors, influencing cellular pathways.

Medicine

Ongoing research aims to explore its therapeutic potential:

  • Anticancer Activity : Preliminary studies suggest that it inhibits the proliferation of cancer cell lines and induces apoptosis through specific kinase inhibition.
  • Antimicrobial Properties : Investigations have demonstrated its efficacy against various pathogens, indicating potential as a lead compound for new antibiotics.

Industry

In industrial applications, this compound is relevant for developing new materials and chemical processes. Its unique properties can enhance the performance of materials in various applications.

Anticancer Activity

Research has highlighted the compound's anticancer properties through various studies:

  • A study on multiple cancer cell lines demonstrated significant inhibition of cell growth and induction of apoptosis at specific concentrations.

Antimicrobial Activity

The antimicrobial efficacy has been evaluated against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL

These findings support its potential as a candidate for developing new antimicrobial agents.

Study on Anticancer Properties

A comprehensive study conducted on various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

Antimicrobial Evaluation

In a recent investigation into antimicrobial agents, this compound exhibited notable activity against several bacterial strains. The study emphasized the need for further exploration of its mechanism and potential applications in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl (S)-1-methoxy-2,6-dioxo-1,2,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidine-8a-carboxylate

  • Structure : Features an additional methoxy group at position 1 and a hexahydropyrrolopyrimidine scaffold.
  • Properties: Molecular weight: 255.25 g/mol (C₁₀H₁₃N₂O₅). Melting point: 155–156°C, optical rotation [α]²⁰D = −139° (c = 0.16, EtOH). Synthesis: Obtained via domino ring-closure in 40% yield, with 99% enantiomeric excess (ee) .
  • Key Differences : The methoxy group increases polarity and alters reactivity compared to the target compound. Its reduced yield suggests more complex synthetic challenges.

(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic Acid (CAS: 1190392-22-3)

  • Structure : Carboxylic acid derivative of the target compound.
  • Properties :
    • Molecular weight: 180.16 g/mol (C₈H₈N₂O₃).
    • Solubility: Higher aqueous solubility than the methyl ester due to the carboxylic acid group.
    • Storage: Stable at room temperature (vs. 2–8°C for the ester) .
  • Applications : Used as a precursor for salts (e.g., sodium salt) and amides (e.g., Vibegron) .

Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate (CAS: 1421271-01-3)

  • Structure : Sodium salt of the carboxylic acid derivative.
  • Properties :
    • Molecular weight: 202.14 g/mol (C₈H₇N₂NaO₃).
    • Solubility: Enhanced water solubility due to ionic character, ideal for pharmaceutical formulations .
  • Key Differences : The sodium salt is preferred for in vivo studies requiring aqueous compatibility, unlike the ester’s DMSO-based solutions .

Vibegron (CAS: 1190389-15-1)

  • Structure : Amide derivative of the target compound, with a phenylmethyl-pyrrolidinyl substituent.
  • Properties :
    • Molecular weight: 444.5 g/mol (C₂₆H₂₈N₄O₃).
    • Bioactivity: Acts as a β₃-adrenergic receptor agonist for treating overactive bladder .
  • Key Differences : The substitution of the ester group with a carboxamide and stereochemical complexity ((S), (2S,5R), and (R) configurations) are critical for receptor binding .

Physicochemical and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Storage Conditions Primary Use
Target Ester C₉H₁₀N₂O₃ 194.19 Methyl ester DMSO (10 mM) 2–8°C, sealed Synthetic intermediate
Carboxylic Acid C₈H₈N₂O₃ 180.16 Carboxylic acid Aqueous/organic Room temperature Precursor for salts
Sodium Salt C₈H₇N₂NaO₃ 202.14 Sodium carboxylate High in water Room temperature Pharmaceutical formulations
Vibegron C₂₆H₂₈N₄O₃ 444.5 Carboxamide DMSO/ethanol Ambient Therapeutic agent

Biological Activity

Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate is a pyrimidine derivative recognized for its diverse biological activities. This compound exhibits significant potential in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H10N2O3
  • Molecular Weight : 194.19 g/mol
  • CAS Number : 1190392-23-4
  • IUPAC Name : this compound

The compound features a unique tetrahydropyrrolo-pyrimidine structure that contributes to its biological activity.

This compound interacts with various biological targets:

  • Inhibition of Enzymes : It has shown potential as an enzyme inhibitor, particularly in pathways related to purine and pyrimidine biosynthesis.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

Cell LineIC50 Value (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising therapeutic index for this compound.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL

These findings suggest its potential as a lead compound in developing new antibiotics.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    A study conducted on various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation and induces apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
  • Antimicrobial Evaluation :
    In a recent investigation into antimicrobial agents, this compound exhibited notable activity against several bacterial strains. The study emphasized the need for further exploration of its mechanism and potential applications in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate, and how can stereochemical purity be ensured?

  • Methodology : The compound is synthesized via a multi-step route involving cyclization and esterification. For stereochemical control, chiral catalysts (e.g., L-proline derivatives) or chiral chromatography can be employed. Confirmation of the (S)-configuration requires chiral HPLC (using columns like Chiralpak AD-H) or X-ray crystallography . Intermediate characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical to verify structural integrity .

Q. How can researchers validate the purity of this compound, especially in drug intermediate applications?

  • Methodology : Use reverse-phase HPLC with a C18 column (e.g., Agilent ZORBAX SB-C18) and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity. LC-MS can detect trace impurities (e.g., diastereomers or unreacted precursors). Purity thresholds ≥98% are typical for pharmaceutical intermediates, as per ICH guidelines .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology : Follow GHS hazard codes (e.g., H315/H319 for skin/eye irritation). Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid inhalation of dust. Storage should be in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in forming Vibegron, a β3-adrenergic receptor agonist?

  • Methodology : The (S)-enantiomer is critical for forming the active pharmaceutical ingredient (API) Vibegron. Stereochemical mismatches (e.g., (R)-isomer contamination) reduce binding affinity to β3 receptors. Kinetic studies using chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can optimize enantiomeric excess (ee) ≥99.5% .

Q. What analytical challenges arise in quantifying trace impurities (e.g., Vibegron Impurity 1) during synthesis?

  • Methodology : Impurities like Vibegron Impurity 1 (a diastereomeric byproduct) require ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for identification. Method validation should include limits of detection (LOD <0.1%) and robustness testing under varying pH/temperature .

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s role as a pharmacophore in β3 receptor activation?

  • Methodology : Density functional theory (DFT) optimizes the compound’s conformation to analyze hydrogen-bonding interactions with β3 receptor residues (e.g., Ser144, Tyr308). Docking studies (using AutoDock Vina) correlate binding energy (ΔG) with experimental EC50 values to validate its agonist activity .

Q. What strategies mitigate racemization during large-scale synthesis of this compound?

  • Methodology : Racemization is minimized by avoiding high temperatures (>40°C) and strong acids/bases. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., solvent polarity, reaction time). Real-time monitoring with inline FTIR or Raman spectroscopy ensures stereochemical stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.